1-benzyl-5-(4-methoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione
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Overview
Description
1-benzyl-5-(4-methoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione is a complex organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by its unique structure, which includes a benzyl group, a methoxyphenyl group, and a dihydropyrrolo[3,4-d][1,2,3]triazole core. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry, agriculture, and materials science.
Mechanism of Action
Target of Action
The primary targets of 1,2,3-triazoles, the class of compounds to which our compound belongs, are a variety of enzymes and receptors in the biological system . These targets are crucial for the compound’s versatile biological activities .
Mode of Action
The anticancer activity of these molecules is due to the N1 and N2 nitrogen atoms of the triazole moiety that actively contribute to binding to the active site of the enzyme . This interaction with the enzyme’s active site leads to changes in the enzyme’s function, affecting the biochemical pathways it is involved in .
Biochemical Pathways
Given the compound’s anticancer activity, it can be inferred that it likely affects pathways related to cell proliferation and apoptosis .
Pharmacokinetics
The compound’s high chemical stability, aromatic character, strong dipole moment, and hydrogen bonding ability suggest that it may have good bioavailability .
Result of Action
The result of the compound’s action is likely the inhibition of cell proliferation in cancer cells, given its anticancer activity . This inhibition could be due to the compound inducing apoptosis in cancer cells or inhibiting their growth and division .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-5-(4-methoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione typically involves a multi-step process. . This reaction is often catalyzed by copper(I) ions and proceeds under mild conditions to form the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale cycloaddition reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-5-(4-methoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-benzyl-5-(4-methoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Comparison with Similar Compounds
Similar Compounds
- 1-benzyl-5-formyl-1,2,3-triazole-4-carboxylates
- 1-(benzyl)-1H-1,2,3-triazol-4-yl derivatives
- Triazole-pyrimidine hybrids
Uniqueness
1-benzyl-5-(4-methoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione is unique due to its specific substitution pattern and the presence of both benzyl and methoxyphenyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
3-benzyl-5-(4-methoxyphenyl)-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O3/c1-25-14-9-7-13(8-10-14)22-17(23)15-16(18(22)24)21(20-19-15)11-12-5-3-2-4-6-12/h2-10,15-16H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXUQQDYNPLCAFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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